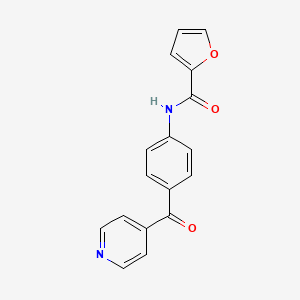
N-(4-isonicotinoylphenyl)-2-furamide
Descripción general
Descripción
INFA is a chemical compound that belongs to the family of furamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. INFA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of INFA is not fully understood. However, it is believed that INFA exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. INFA has also been shown to inhibit the growth of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
INFA has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects, INFA has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase. INFA has also been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using INFA in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for the development of cancer treatments. However, one of the limitations of using INFA in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on INFA. One area of research is the development of more efficient synthesis methods for INFA. Another area of research is the identification of the specific mechanisms by which INFA exerts its cytotoxic effects. Additionally, further research is needed to determine the potential applications of INFA in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, INFA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The synthesis of INFA involves the reaction of 4-aminophenyl-2-furoic acid with isonicotinoyl chloride in the presence of a base. INFA has been shown to exhibit cytotoxic effects against various cancer cell lines and has been studied for its potential applications in the treatment of Alzheimer's disease. The mechanism of action of INFA is not fully understood, but it is believed to induce apoptosis and inhibit the growth of cancer cells. INFA has several advantages and limitations for lab experiments, and there are several future directions for research on this promising compound.
Aplicaciones Científicas De Investigación
INFA has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer research. INFA has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. INFA has also been studied for its potential applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-7-9-18-10-8-13)12-3-5-14(6-4-12)19-17(21)15-2-1-11-22-15/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIJCPTPHRBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)
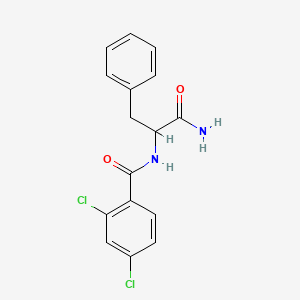
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4420886.png)
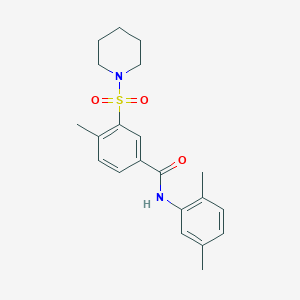
![1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4420896.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4420901.png)
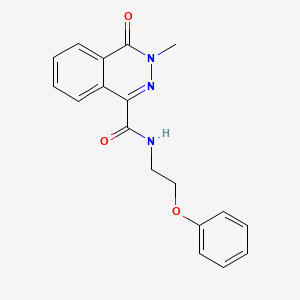
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420914.png)
![3-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)pyridine](/img/structure/B4420916.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4420919.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]indoline-5-carboxamide](/img/structure/B4420926.png)
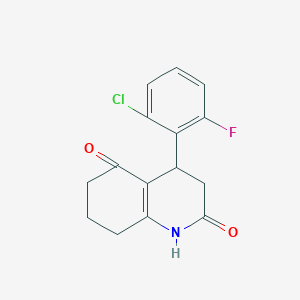
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)